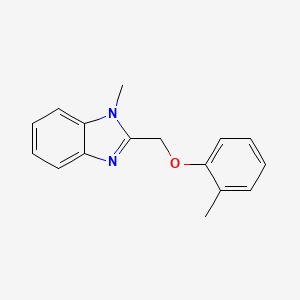

1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole

Descripción general

Descripción

“1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole” is a chemical compound with the molecular formula C16H16N2O . It has a molecular weight of 252.311 Da . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole” includes a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings .Physical And Chemical Properties Analysis

“1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole” is a solid compound . It has a molecular weight of 252.311 Da .Aplicaciones Científicas De Investigación

Antimicrobial Applications

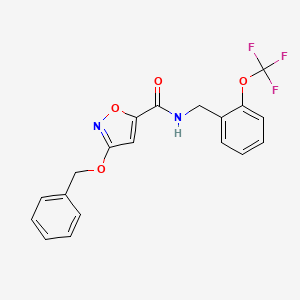

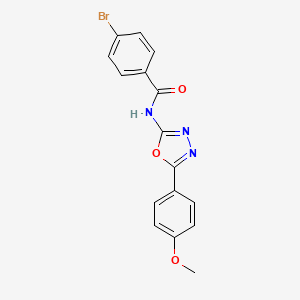

Benzimidazole derivatives have demonstrated significant in vitro antimicrobial activities against various bacteria and fungi. For example, novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides showed superior activities compared to standard drugs in combating both Gram-positive and Gram-negative bacteria as well as plant-pathogenic fungi (Rajanarendar et al., 2008). Additionally, heterocyclic compounds bearing benzimidazole and pyrazoline motifs were synthesized and evaluated for antimicrobial activity, revealing significant effectiveness against tested microorganisms (Desai et al., 2017).

Antihypertensive Activity

The synthesis and biological evaluation of benzimidazole derivatives have shown potent antihypertensive effects. These compounds were evaluated using the tail cuff method and direct method measurement, demonstrating significant hypertensive activity (Sharma et al., 2010).

Anticancer Activity

Benzimidazole-based Zn(II) complexes were constructed and their biological activities against human cancer cell lines were estimated. One of the complexes showed higher cytotoxic properties in vitro, especially against SHSY5Y cells, suggesting potential anticancer applications (Zhao et al., 2015).

Antioxidant Properties

Certain benzimidazole derivatives were synthesized and their effects on rat liver microsomal NADPH-dependent lipid peroxidation levels were determined. The most active compound caused significant inhibition of lipid peroxidation, indicating antioxidant properties superior to those of butylated hydroxytoluene (BHT) (Kuş et al., 2004).

Material Science and Chemical Synthesis

In material science and chemical synthesis, benzimidazole derivatives play a crucial role due to their unique properties. For instance, the solid-state zwitterionic tautomerization of benzimidazole compounds has been explored for its significance in drug design and the understanding of molecular interactions (El Foujji et al., 2021).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, to which this compound belongs, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives have been found to interact with various targets depending on their specific structures . For instance, some benzimidazole derivatives have been reported to exhibit anticonvulsant activity .

Biochemical Pathways

Benzimidazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific structures and targets .

Result of Action

Benzimidazole derivatives have been found to exhibit a variety of effects at the molecular and cellular levels, depending on their specific structures and targets .

Propiedades

IUPAC Name |

1-methyl-2-[(2-methylphenoxy)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-12-7-3-6-10-15(12)19-11-16-17-13-8-4-5-9-14(13)18(16)2/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQKTTYHFWYIDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322764 | |

| Record name | 1-methyl-2-[(2-methylphenoxy)methyl]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640901 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole | |

CAS RN |

312748-38-2 | |

| Record name | 1-methyl-2-[(2-methylphenoxy)methyl]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2799982.png)

![5'-Bromo-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2799986.png)

![Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2799987.png)

![3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B2799990.png)

![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone](/img/structure/B2799991.png)

![2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2799997.png)